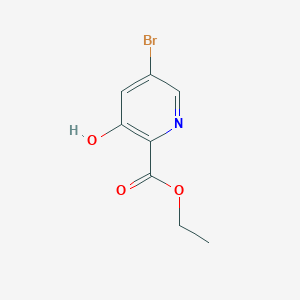

Ethyl 5-bromo-3-hydroxypicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves a reaction with thionyl chloride at 80°C for 24 hours . The mixture is cooled with ice during the process .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Studies

Ethyl 5-bromo-3-hydroxypicolinate is utilized in the synthesis of various pharmacologically active compounds. For instance, its derivatives are involved in creating benzo[b]thiophen derivatives with potential pharmacological applications. These derivatives are synthesized through bromination and subsequent reactions with different compounds, demonstrating the versatility of this compound in medicinal chemistry (Chapman et al., 1971).

Role in Organic Synthesis

In organic synthesis, this compound is a key intermediate for various chemical reactions. For example, it is used in the synthesis of trifluoromethylthiazoles, which are subsequently applied to azo dye synthesis. This highlights its role in the development of compounds with industrial and commercial relevance (Tanaka et al., 1991).

Antioxidant Properties

Some studies have focused on the antioxidant properties of derivatives of this compound. Nitrogen-containing bromophenols, which can be derived from similar compounds, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Application in Drug Synthesis

This compound plays a crucial role in the synthesis of drugs like avibactam, a β-lactamase inhibitor. The synthesis involves a lipase-catalyzed resolution and other steps, demonstrating the compound's significance in the development of clinically relevant drugs (Wang et al., 2017; Wang et al., 2018).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Ethyl 5-bromo-3-hydroxypicolinate are not mentioned in the available resources, it’s worth noting that organoboranes and similar compounds are valuable building blocks in organic synthesis . This suggests potential future applications in the synthesis of new chemical compounds.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl 5-bromo-3-hydroxypicolinate may also interact with various biological targets.

Mode of Action

It is known that similar compounds can bind to their targets and induce changes in cellular processes

Eigenschaften

IUPAC Name |

ethyl 5-bromo-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUPMMSERLIHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)